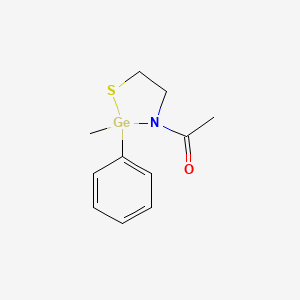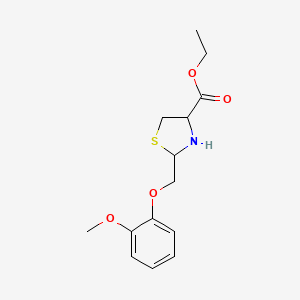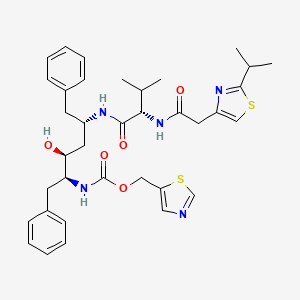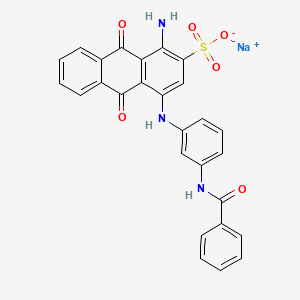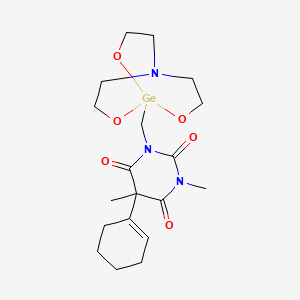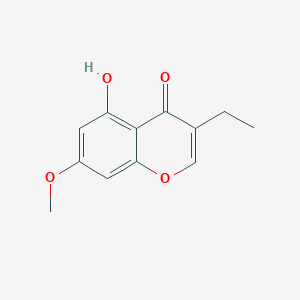
Methyl-lathodoratin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of methyl-lathodoratin involves several steps, including the use of boron reagents for Suzuki–Miyaura coupling . This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance. The preparation of boron reagents and their application in Suzuki–Miyaura coupling are crucial for the synthesis of this compound .
Análisis De Reacciones Químicas
Methyl-lathodoratin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl-lathodoratin has been extensively studied for its scientific research applications. It has shown potential in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other compounds. In biology, it has demonstrated antibacterial activity against various bacterial strains . In medicine, it is being investigated for its potential therapeutic applications, including its ability to inhibit bacterial DNA gyrase . In industry, it is used in the development of new antibacterial agents .
Mecanismo De Acción
The mechanism of action of methyl-lathodoratin involves its interaction with bacterial DNA gyrase. It forms hydrogen bonds with the backbone of valine and the sidechains of arginine residues, as well as hydrophobic interactions with isoleucine . These interactions disrupt the function of DNA gyrase, leading to bacterial cell death .
Comparación Con Compuestos Similares
Methyl-lathodoratin is unique compared to other flavonoid compounds due to its specific interactions with bacterial DNA gyrase. Similar compounds include other flavonoids that also exhibit antibacterial properties, such as quercetin and kaempferol . this compound’s specific binding interactions and molecular structure make it a distinct and valuable compound for antibacterial research .
Propiedades
Número CAS |
76690-64-7 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-ethyl-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-3-7-6-16-10-5-8(15-2)4-9(13)11(10)12(7)14/h4-6,13H,3H2,1-2H3 |
Clave InChI |
JNRZSHBAPNUBNS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=COC2=CC(=CC(=C2C1=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


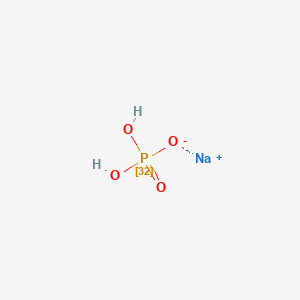
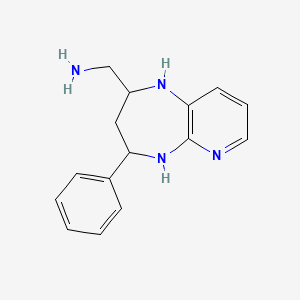
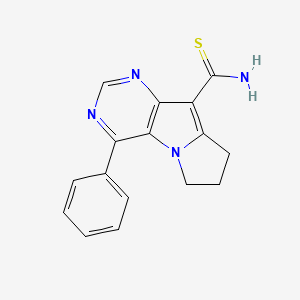
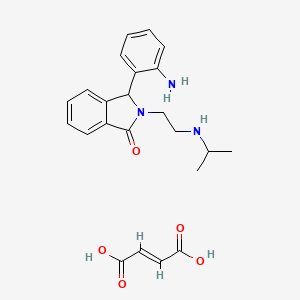


![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)
